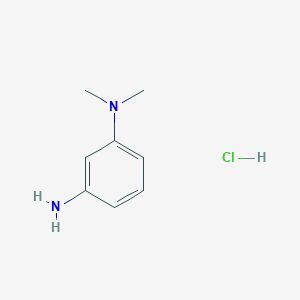

N,N-Dimethyl-m-phenylenediamine dihydrochloride

Description

Properties

IUPAC Name |

3-N,3-N-dimethylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJPIQKDEGXVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2836-04-6 (Parent) | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9063089 | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-32-4 | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethyl-m-phenylenediamine Dihydrochloride: A Comprehensive Technical Guide

CAS Number: 3575-32-4

This technical guide provides an in-depth overview of N,N-Dimethyl-m-phenylenediamine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, safety information, common applications, and detailed experimental protocols for its synthesis and use.

Chemical and Physical Properties

This compound is a diamine derivative that is commonly used as an intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3575-32-4 | [1] |

| Molecular Formula | C₈H₁₂N₂·2HCl | [1] |

| Molecular Weight | 209.12 g/mol | [1] |

| Appearance | White to cream to yellow to pale brown or blue to pink to pale gray to gray crystals or powder | |

| Melting Point | 217 °C (decomposes) | |

| Solubility | Soluble in water (100mg/2ml) | |

| IUPAC Name | N¹,N¹-dimethylbenzene-1,3-diamine;dihydrochloride |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Applications

The primary applications of this compound are in the fields of organic synthesis and analytical chemistry.

-

Dye and Pigment Synthesis: It serves as a crucial intermediate in the production of azo dyes. The aromatic amine group can be diazotized and coupled with other aromatic compounds to generate a wide range of colors.

-

Pharmaceutical Research: It is used in the synthesis of various heterocyclic compounds and as a reagent in diagnostic applications.

-

Chemical Synthesis: This compound is a versatile building block in organic chemistry for the introduction of the dimethylaminophenyl moiety.

Experimental Protocols

Representative Synthesis of this compound

A common route for the synthesis of N,N-Dimethyl-m-phenylenediamine involves a two-step process starting from dimethylaniline: nitration followed by reduction. The dihydrochloride salt is then formed by treatment with hydrochloric acid.

Step 1: Synthesis of m-nitro-N,N-dimethylaniline

This protocol is adapted from a procedure for the synthesis of m-nitrodimethylaniline.

Materials:

-

Dimethylaniline

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Concentrated nitric acid (sp. gr. 1.42)

-

Dry Ice

-

Ice

-

Sodium carbonate or ammonium hydroxide for neutralization

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 363 g (3.0 moles) of dimethylaniline to 2116 g (1150 ml, 23.0 moles) of concentrated sulfuric acid while maintaining the temperature below 25°C with cooling.

-

Cool the mixture to 5°C.

-

Separately, prepare a nitrating mixture by adding 366 g (200 ml, 3.6 moles) of concentrated sulfuric acid to 286 g (200 ml, 3.15 moles) of concentrated nitric acid, with cooling and stirring.

-

Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, ensuring the end of the dropping funnel is below the surface of the solution. Maintain the temperature between 5°C and 10°C, using small pieces of Dry Ice for cooling. The addition should take about 1.5 hours.

-

After the addition is complete, stir the solution at 5–10°C for 1 hour.

-

Pour the reaction mixture into a large container with 6 L of ice and water, with stirring.

-

Neutralize the solution by slowly adding a solution of sodium carbonate or ammonium hydroxide until the m-nitrodimethylaniline precipitates as an orange solid.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure m-nitro-N,N-dimethylaniline.

Step 2: Reduction of m-nitro-N,N-dimethylaniline and Formation of the Dihydrochloride Salt

This is a general procedure for the reduction of an aromatic nitro compound.

Materials:

-

m-nitro-N,N-dimethylaniline

-

Granulated tin or iron powder

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether or other suitable organic solvent

Procedure:

-

In a round-bottomed flask, place the m-nitro-N,N-dimethylaniline and an excess of granulated tin or iron powder.

-

Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling to control the rate.

-

After the initial reaction subsides, heat the mixture on a steam bath until the reaction is complete (the disappearance of the yellow color of the nitro compound).

-

Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution to precipitate the tin or iron hydroxides and liberate the free amine.

-

Extract the N,N-Dimethyl-m-phenylenediamine with diethyl ether or another suitable organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate and remove the solvent by distillation.

-

Dissolve the resulting oily amine in a minimal amount of a suitable solvent (e.g., isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of hydrochloric acid in isopropanol.

-

The this compound will precipitate as a solid.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

Representative Protocol for Azo Dye Synthesis

This protocol describes a general method for the synthesis of an azo dye using N,N-Dimethyl-m-phenylenediamine as the coupling component.

Materials:

-

An aromatic amine for diazotization (e.g., aniline)

-

Sodium nitrite

-

Hydrochloric acid

-

This compound

-

Sodium acetate

Procedure:

-

Diazotization: Dissolve the aromatic amine in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite with constant stirring, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

Coupling: Dissolve this compound in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring.

-

Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 4-7) by adding a solution of sodium acetate as a buffer.

-

The azo dye will precipitate out of the solution. Stir the mixture in the ice bath for about 30 minutes to ensure complete coupling.

-

Collect the dye by vacuum filtration, wash it with cold water, and allow it to air dry.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-m-phenylenediamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for N,N-Dimethyl-m-phenylenediamine dihydrochloride, a key intermediate in various chemical manufacturing processes. The information presented herein is intended for an audience with a background in organic chemistry and is suitable for laboratory and industrial applications.

Introduction

This compound is a diamine compound of significant interest in the synthesis of dyes, polymers, and pharmaceutical agents. Its structural isomer, the para-substituted analogue, has been extensively studied for its applications in photographic developers and as a precursor to dyes such as Methylene Blue. This guide focuses specifically on the synthesis of the meta-isomer, outlining the most common and effective synthetic pathways from readily available starting materials.

Primary Synthesis Route: A Two-Step Approach

The most prevalent and efficient synthesis of this compound involves a two-step process commencing with the N,N-dimethylation of 3-nitroaniline, followed by the reduction of the nitro functional group, and concluding with the formation of the dihydrochloride salt.

Step 1: N,N-Dimethylation of 3-Nitroaniline

The initial step involves the exhaustive methylation of the primary amine group of 3-nitroaniline to yield N,N-dimethyl-3-nitroaniline. This transformation is typically achieved through nucleophilic substitution using a suitable methylating agent.

Reaction:

3-Nitroaniline + 2 CH₃-X → N,N-Dimethyl-3-nitroaniline + 2 HX (where X is a leaving group)

Experimental Protocol: Methylation using Methyl Iodide

A common and effective method for this methylation utilizes methyl iodide as the methylating agent in the presence of a base to neutralize the hydroiodic acid formed during the reaction.

| Parameter | Value |

| Reactants | 3-Nitroaniline, Methyl Iodide |

| Base | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone or Dimethylformamide (DMF) |

| Reaction Temperature | 50-60 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

Detailed Methodology:

-

To a solution of 3-nitroaniline in acetone, add a slight excess of a suitable base such as powdered anhydrous potassium carbonate.

-

With vigorous stirring, add a stoichiometric excess (at least 2 equivalents) of methyl iodide dropwise at room temperature.

-

Heat the reaction mixture to reflux (around 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is then concentrated under reduced pressure to yield crude N,N-dimethyl-3-nitroaniline.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of N,N-Dimethyl-3-nitroaniline

The second key step is the reduction of the nitro group of N,N-dimethyl-3-nitroaniline to a primary amine, yielding N,N-Dimethyl-m-phenylenediamine. This can be accomplished through various reduction methods, with catalytic hydrogenation and chemical reduction being the most common.

Reaction:

N,N-Dimethyl-3-nitroaniline + 3 H₂ → N,N-Dimethyl-m-phenylenediamine + 2 H₂O (Catalytic Hydrogenation)

or

N,N-Dimethyl-3-nitroaniline + 3 SnCl₂ + 7 HCl → N,N-Dimethyl-m-phenylenediamine·HCl + 3 SnCl₄ + 2 H₂O (Chemical Reduction)

Experimental Protocols:

Two effective methods for this reduction are presented below.

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method offers high efficiency and cleaner reaction profiles.

| Parameter | Value |

| Reactant | N,N-Dimethyl-3-nitroaniline |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Methanol |

| Hydrogen Pressure | 1-5 atm (or balloon pressure) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | >95% |

Detailed Methodology:

-

Dissolve N,N-dimethyl-3-nitroaniline in ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Reaction progress is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate, containing the N,N-Dimethyl-m-phenylenediamine, is then carried forward to the salt formation step.

Method B: Chemical Reduction using Stannous Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds.

| Parameter | Value |

| Reactant | N,N-Dimethyl-3-nitroaniline |

| Reducing Agent | Stannous Chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Concentrated Hydrochloric Acid (HCl) and Ethanol |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 1-3 hours |

| Typical Yield | 80-90% |

Detailed Methodology:

-

In a round-bottom flask, dissolve N,N-dimethyl-3-nitroaniline in ethanol.

-

Cool the solution in an ice bath and add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for 1-3 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Once the reaction is complete, the mixture is cooled and made alkaline by the careful addition of a concentrated sodium hydroxide solution.

-

The resulting mixture is then extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N,N-Dimethyl-m-phenylenediamine.

Step 3: Formation of the Dihydrochloride Salt

The final step is the conversion of the free base, N,N-Dimethyl-m-phenylenediamine, into its more stable dihydrochloride salt.

Reaction:

N,N-Dimethyl-m-phenylenediamine + 2 HCl → this compound

Experimental Protocol:

| Parameter | Value |

| Reactant | N,N-Dimethyl-m-phenylenediamine |

| Reagent | Hydrogen Chloride (gas or concentrated solution) |

| Solvent | Diethyl ether, Ethanol, or Isopropanol |

| Reaction Temperature | 0 °C to Room Temperature |

Detailed Methodology:

-

Dissolve the crude or purified N,N-Dimethyl-m-phenylenediamine in a minimal amount of a suitable solvent like ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until precipitation is complete. Alternatively, a concentrated solution of hydrochloric acid in a miscible solvent like isopropanol can be added dropwise.

-

The precipitated this compound is collected by filtration.

-

The solid is washed with a small amount of cold solvent (e.g., diethyl ether) and dried under vacuum to yield the final product.

Alternative Synthesis Route

An alternative, though less common, route involves the direct amination of a di-substituted benzene ring, such as 3-chloro-N,N-dimethylaniline, with an amino source. However, this method often requires harsh reaction conditions and may lead to side products, making the previously described route more favorable for its regioselectivity and milder conditions.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes.

Caption: Primary synthesis route for this compound.

An In-depth Technical Guide to N,N-Dimethyl-m-phenylenediamine dihydrochloride: Molecular Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and weight of N,N-Dimethyl-m-phenylenediamine dihydrochloride. It also outlines a representative experimental workflow for its application in chemical synthesis, a primary use for this compound.

Molecular Structure and Properties

This compound, also known as 3-Amino-N,N-dimethylaniline dihydrochloride, is a chemical compound frequently utilized as an intermediate in the synthesis of various organic molecules, particularly in the manufacturing of azo dyes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N1,N1-dimethylbenzene-1,3-diamine dihydrochloride |

| CAS Number | 3575-32-4 |

| Molecular Formula | C₈H₁₂N₂ · 2HCl |

| Molecular Weight | 209.12 g/mol |

| Canonical SMILES | CN(C)c1cccc(N)c1.Cl.Cl |

| InChI Key | BZJPIQKDEGXVFG-UHFFFAOYSA-N |

Experimental Protocol: Generalized Azo Dye Synthesis

The following is a generalized experimental protocol for the synthesis of an azo dye, a common application for aromatic amines such as this compound. This process involves a diazotization reaction followed by an azo coupling.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

A coupling agent (e.g., a phenol or another aromatic amine)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Diazotization:

-

Dissolve a measured amount of this compound in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

-

Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling agent in a dilute solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-

A brightly colored azo dye should precipitate out of the solution.

-

-

Isolation and Purification:

-

Allow the reaction to stir in the ice bath to maximize precipitation.

-

Collect the solid azo dye product by vacuum filtration.

-

Wash the product with cold distilled water to remove any unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages in the generalized synthesis of an azo dye using this compound.

Solubility Profile of N,N-Dimethyl-m-phenylenediamine dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-m-phenylenediamine dihydrochloride in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance is influenced by several factors, including the chemical nature of both the solute and the solvent, temperature, pressure, and the pH of the solution. For amine salts such as this compound, solubility is particularly dependent on the polarity of the solvent and its ability to interact with the charged amine and chloride ions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. Due to the limited availability of broad quantitative data in publicly accessible literature, the table includes qualitative descriptions where precise numerical values could not be ascertained.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Water | H₂O | 5 | Not Specified | Soluble, Miscible[1] |

| Chloroform | CHCl₃ | Data Not Available | Not Specified | Soluble |

| Dichloromethane | CH₂Cl₂ | Data Not Available | Not Specified | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Data Not Available | Not Specified | Slightly Soluble |

| Ethanol | C₂H₅OH | Data Not Available | Not Specified | Soluble (for the p-isomer)[2] |

Note: The quantitative solubility in water is derived from a product data sheet stating a solubility of 100mg in 2ml of water. For the related para-isomer (N,N-Dimethyl-p-phenylenediamine dihydrochloride), the solubility in water is reported to be significantly higher, at 200 g/100mL at 20°C. The p-isomer is also described as being soluble in ethanol.[2]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general methodology based on the principles of the shake-flask method can be employed. This method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

General Shake-Flask Method for Amine Dihydrochloride Salts:

This protocol outlines a general procedure for determining the solubility of an amine dihydrochloride salt in a given solvent.

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its chemical structure and the properties of the solvent. The following diagram illustrates the key factors influencing its dissolution.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a general experimental framework for its determination. The compound is soluble in water and some polar organic solvents. For drug development and research applications, it is recommended to experimentally determine the solubility in specific solvent systems of interest to obtain precise quantitative data.

References

Stability of N,N-Dimethyl-m-phenylenediamine Dihydrochloride Under Light and Air Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-m-phenylenediamine dihydrochloride is a chemical compound susceptible to degradation upon exposure to light and atmospheric oxygen. This technical guide provides a comprehensive overview of its stability profile, drawing from available data on phenylenediamines and established principles of drug stability testing. While specific kinetic data for this particular isomer is limited in publicly available literature, this document outlines the expected degradation pathways, proposes robust experimental protocols for stability assessment based on international guidelines, and presents a framework for the quantification and analysis of its degradation. The primary degradation mechanisms are understood to be photo-oxidation, leading to the formation of colored products. This guide serves as a foundational resource for researchers handling, formulating, and analyzing this compound, ensuring the integrity and reliability of their scientific investigations.

Chemical Properties and Known Instabilities

This compound is a salt of an aromatic amine. Aromatic amines, as a class of compounds, are known to be prone to oxidation, and the presence of two amine groups on the benzene ring in phenylenediamines makes them particularly susceptible to oxidative degradation. The dihydrochloride salt form generally offers improved stability and water solubility compared to the free base.

General stability information from safety and technical data sheets indicates that the compound is stable under recommended storage conditions, which typically include a cool, dry, and dark environment in a tightly sealed container. However, the compound is known to darken upon exposure to light and air, indicating degradation. This discoloration is a key indicator of instability.

Degradation Pathways

The primary degradation pathway for this compound upon exposure to light and air is oxidation. This process is often initiated or accelerated by light (photo-oxidation). While the precise mechanism for the meta-isomer is not extensively detailed in the literature, it is expected to follow a similar pathway to the well-studied para-isomer, which involves the formation of radical cations and subsequent reaction products.

A proposed oxidative degradation pathway is illustrated below:

Quantitative Data Summary

Table 1: Photostability Data Summary

| Parameter | Condition | Exposure Duration | % Degradation | Appearance |

| Solid State | ICH Q1B Option 1: Cool white fluorescent and near UV | 1.2 million lux hours & 200 W h/m² | Data to be generated | e.g., White to off-white powder -> Light brown powder |

| Solution (in water) | ICH Q1B Option 1: Cool white fluorescent and near UV | 1.2 million lux hours & 200 W h/m² | Data to be generated | e.g., Colorless solution -> Yellow solution |

| Solution (in methanol) | ICH Q1B Option 1: Cool white fluorescent and near UV | 1.2 million lux hours & 200 W h/m² | Data to be generated | e.g., Colorless solution -> Pink solution |

Table 2: Oxidative Stability Data Summary (Air Exposure)

| Parameter | Condition | Exposure Duration | % Degradation | Appearance |

| Solid State | Ambient air, room temperature, dark | 30 days | Data to be generated | e.g., No significant change |

| Solid State | Accelerated: 40°C/75% RH, dark | 30 days | Data to be generated | e.g., Slight discoloration |

| Solution (in water) | Ambient air, room temperature, dark | 7 days | Data to be generated | e.g., Gradual color development |

Experimental Protocols

The following protocols are based on the ICH Q1B Guideline for Photostability Testing of New Drug Substances and Products and general principles of forced degradation studies.

Photostability Testing

This experiment is designed to assess the impact of light on the stability of this compound in both solid and solution states.

Methodology:

-

Sample Preparation:

-

Solid State: Spread a thin layer of this compound in a chemically inert, transparent container (e.g., a petri dish).

-

Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water or methanol) in a transparent container (e.g., quartz cuvette or glass vial).

-

Dark Controls: Prepare identical solid and solution samples but wrap the containers completely in aluminum foil to shield them from light.

-

-

Light Exposure:

-

Place the samples and dark controls in a photostability chamber.

-

Expose the samples to a light source that conforms to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp.

-

-

Analysis:

-

At appropriate time intervals, withdraw samples for analysis.

-

Visual Inspection: Record any changes in the physical appearance (e.g., color) of the samples.

-

HPLC Analysis: Use a stability-indicating HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development. UV detection at a wavelength corresponding to the absorbance maximum of the parent compound should be used.

-

UV-Vis Spectroscopy: For solution samples, record the UV-Vis spectrum to monitor for changes in the absorbance profile, which can indicate the formation of new chromophores.

-

Oxidative Stability Testing (Forced Oxidation)

This experiment is designed to evaluate the susceptibility of the compound to oxidation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound of known concentration (e.g., 1 mg/mL) in purified water.

-

-

Stress Application:

-

To the solution, add a small volume of a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

A control sample without the oxidizing agent should be run in parallel.

-

-

Analysis:

-

At specified time points, analyze the stressed and control samples.

-

Visual Inspection: Note any color changes in the solution.

-

HPLC Analysis: Use a stability-indicating HPLC method to quantify the remaining parent compound and the formed degradation products.

-

LC-MS Analysis: If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products to aid in their structural elucidation.

-

Handling and Storage Recommendations

Based on the known instabilities, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Storage: Store the compound in a tightly closed, opaque container in a cool, dry, and well-ventilated area. Protection from light is critical.

-

Handling: When handling the compound, avoid prolonged exposure to ambient light and air. For preparing solutions, use freshly prepared solvents and minimize the time the solution is exposed to the atmosphere before use. For long-term storage of solutions, consider purging with an inert gas (e.g., nitrogen or argon) and storing in amber vials at low temperatures.

Conclusion

This compound is a compound that requires careful handling and storage due to its sensitivity to light and air. The primary mode of degradation is oxidation, which is often accompanied by a visible color change. While specific quantitative stability data is sparse, the experimental protocols outlined in this guide, based on established international standards, provide a robust framework for researchers to assess the stability of this compound under their specific laboratory conditions. By understanding its stability profile and implementing appropriate handling and storage procedures, scientists and drug development professionals can ensure the quality and reliability of their results when working with this compound.

In-Depth Technical Guide: Proper Storage and Handling of N,N-Dimethyl-m-phenylenediamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the proper storage, handling, and experimental use of N,N-Dimethyl-m-phenylenediamine dihydrochloride. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.

Chemical and Physical Properties

This compound is a diamine derivative that serves as a versatile intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₂N₂ · 2HCl | [1][2] |

| Molecular Weight | 209.12 g/mol | [1][2] |

| Appearance | White to tan or pink to pale gray crystalline powder or lumps. | [3] |

| Solubility | Soluble in water (100 mg/2ml), chloroform, and dichloromethane. Slightly soluble in ethyl acetate. | [3] |

| Melting Point | 217-220 °C (decomposes) | |

| Stability | Stable under recommended storage conditions. | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Statements:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE | Specification |

| Eye Protection | Goggles or a face shield (European standard - EN 166). |

| Hand Protection | Protective gloves. |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A complete suit protecting against chemicals is recommended. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

General Handling Procedures:

-

Avoid all personal contact, including inhalation.[4]

-

Use in a well-ventilated area, preferably under a chemical fume hood.

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep containers securely sealed when not in use.[4]

-

Avoid the formation of dust.[7]

Storage and Incompatibility

Proper storage is essential to maintain the stability and integrity of this compound.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed and sealed.[4]

-

Store away from incompatible materials and foodstuff containers.[4]

-

Protect from physical damage.[4]

Incompatible Materials:

-

Oxidizing agents: Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, and pool chlorine, as this may result in ignition.[4]

-

Acids, acid chlorides, and acid anhydrides: This compound is incompatible with these substances.[4]

-

Red fuming nitric acid: Many arylamines are hypergolic (ignite spontaneously) with red fuming nitric acid.[4]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action must be taken.

Accidental Release:

-

Minor Spills: Clean up spills immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Vacuum or sweep up the material and place it in a suitable container for disposal.[4]

-

Major Spills: Evacuate the area and move upwind. Alert emergency responders. Wear full-body protective clothing and a self-contained breathing apparatus. Prevent the spillage from entering drains or water courses. Contain the spill with sand, earth, or vermiculite.[4]

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

-

If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.[2]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.[2]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

Experimental Protocols

This compound is a precursor in various synthetic procedures. The following is a representative protocol for its use in the synthesis of a derivative.

Synthesis of a Dimethylamino-aniline Derivative

This protocol outlines a general procedure for the preparation of a dimethylamino-aniline derivative using this compound.

Materials:

-

This compound

-

Appropriate electrophile (e.g., acyl chloride, alkyl halide)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound in the chosen anhydrous solvent.

-

Basification: Add the base to the suspension to neutralize the hydrochloride salt and generate the free diamine. Stir the mixture until the solid dissolves.

-

Electrophile Addition: Slowly add the electrophile to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the electrophile).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product using a suitable method, such as column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of a derivative from this compound.

Conclusion

The proper storage and handling of this compound are paramount for laboratory safety and the integrity of research outcomes. This technical guide provides a comprehensive overview of the necessary precautions and procedures. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe and effective working environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. N,N-Dimethyl-m-phenylenediamine, Dihydrochloride [cymitquimica.com]

- 2. fishersci.dk [fishersci.dk]

- 3. N,N-Dimethyl-1,3-phenylenediamine dihydrochloride (99%) - Amerigo Scientific [amerigoscientific.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Safety Precautions and Toxicology of N,N-Dimethyl-m-phenylenediamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicological information for N,N-Dimethyl-m-phenylenediamine dihydrochloride. However, there is a notable scarcity of quantitative toxicological data and specific experimental studies for this particular isomer in publicly accessible literature. Much of the information presented is based on safety data sheets, general knowledge of aromatic amines, and studies on related phenylenediamine isomers. Therefore, this guide should be used for informational purposes, and it is imperative to conduct specific toxicological evaluations for any new application of this compound.

Introduction

This compound (CAS No: 3575-32-4) is an aromatic amine used in various industrial and laboratory applications. As with many aromatic amines, this compound presents several health hazards that necessitate strict safety protocols and a thorough understanding of its toxicological profile. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the safety precautions and toxicology of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Safety Precautions and Handling

Due to its hazardous nature, strict safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that meets EN 166 standards.[1]

-

Hand Protection: Wear chemically resistant gloves (e.g., PVC) that have been inspected prior to use.[1][2] Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

-

Skin and Body Protection: A complete suit protecting against chemicals is required.[1] Safety footwear or rubber gumboots should be worn.[2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[1][4] Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] The substance may be light-sensitive.[5]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor.[1] Do NOT induce vomiting.[3] Rinse mouth with water.[1]

-

If on Skin: Immediately take off all contaminated clothing.[6] Wash skin with plenty of soap and water.[7] Seek immediate medical attention.[7]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] Call a POISON CENTER or doctor.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

Toxicology

The toxicological profile of this compound is characterized by acute toxicity, irritation, and sensitization. There is limited to no specific data on its chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.

Acute Toxicity

The compound is toxic via oral, dermal, and inhalation routes of exposure.[8][9]

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | No specific LD50 value found in the search results. Characterized as "Toxic if swallowed". | [8][9] |

| Dermal | Rabbit | No specific LD50 value found in the search results. Characterized as "Toxic in contact with skin". | [8][9] |

| Inhalation | Rat | No specific LC50 value found in the search results. Characterized as "Toxic if inhaled". | [8][9] |

Note: The lack of specific LD50/LC50 values highlights a significant data gap.

Irritation and Sensitization

-

Skin Irritation: Causes skin irritation.[8][9] Prolonged or repeated contact may cause dermatitis.[4]

-

Respiratory Irritation: May cause respiratory irritation.[8][9]

-

Skin Sensitization: May cause an allergic skin reaction.[4][10] Phenylenediamine derivatives are known skin sensitizers.[2]

Chronic Toxicity

Limited evidence suggests that repeated or long-term occupational exposure may lead to cumulative health effects.[10] Most aromatic amines are considered powerful poisons to the blood-making system, and high chronic doses can cause congestion of the spleen.[10]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a significant lack of data for this compound in these areas.

-

Carcinogenicity: Some sources state there is "limited evidence of a carcinogenic effect," but there is not enough data to make a definitive assessment.[4] Studies on the related isomer, m-phenylenediamine, showed no carcinogenic potential in mice.[11]

-

Mutagenicity: No specific data was found for the m-isomer. Studies on the related p-phenylenediamine (PPD) have shown some genotoxic potential in in-vitro assays.[5]

-

Reproductive Toxicity: No data available.[1]

Mechanism of Toxicity: Methemoglobin Formation

A primary toxic effect of many aromatic amines is the induction of methemoglobinemia.[2][10] This is a condition where the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. This leads to a form of oxygen starvation (anoxia).[10]

The generalized pathway for methemoglobin formation by an aromatic amine is as follows:

-

The aromatic amine is metabolized in the liver via N-oxidation to a hydroxylamine derivative.[4]

-

This metabolite enters the red blood cells and undergoes co-oxidation with oxyhemoglobin (Hb-Fe²⁺-O₂).

-

This reaction produces methemoglobin (Hb-Fe³⁺) and a nitroso-aromatic derivative.[4]

-

The nitroso-aromatic can be reduced back to the hydroxylamine by NADPH-dependent reductases within the erythrocyte, creating a futile cycle that rapidly generates methemoglobin.[1]

Symptoms of methemoglobinemia can include cyanosis (bluish discoloration of the skin), weakness, dizziness, headache, and in severe cases, respiratory depression, convulsions, and death.[10]

Experimental Protocols

While no specific experimental reports for this compound were identified, the following are summaries of standard OECD test guidelines that would be appropriate for its toxicological evaluation.

Acute Dermal Irritation/Corrosion (based on OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Test Animal: Healthy young adult albino rabbits are typically used.[5]

-

Application: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped. 0.5 g of the solid test substance is applied to a small area of skin (about 6 cm²).[5]

-

Exposure: The test site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.[12]

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[13]

-

Scoring: The reactions are scored on a scale of 0 to 4.

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.[13]

Acute Eye Irritation/Corrosion (based on OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion when introduced into the eye.

Methodology:

-

Test Animal: Healthy young adult albino rabbits are used.[14]

-

Application: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[14]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] The degree of ocular reaction is scored for the cornea, iris, and conjunctivae.

-

Reversibility: If effects are present at 72 hours, observations continue to determine the reversibility of the lesions, typically for up to 21 days.[6]

-

Classification: The substance is classified based on the scores and the persistence of the ocular lesions.[6]

Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (based on OECD 406)

The GPMT is an adjuvant-type test to assess the potential of a substance to cause skin sensitization.

Methodology:

-

Test Animal: Guinea pigs are used.[15]

-

Induction Phase:

-

Challenge Phase:

-

Day 21: After a two-week rest period, a non-irritating concentration of the substance is applied topically to a naive area of the flank under an occlusive patch.[16]

-

-

Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. A substance is considered a sensitizer if the response is significantly greater in the test animals than in control animals.[17]

Conclusion

This compound is a hazardous chemical that is toxic by ingestion, skin contact, and inhalation. It is also a skin and eye irritant and a potential skin sensitizer. A significant toxicological concern for this class of compounds is the induction of methemoglobinemia. Due to a lack of specific quantitative toxicological data for this m-isomer, extreme caution should be exercised during its handling. The information provided in this guide, including the standard experimental protocols, should serve as a foundation for a comprehensive safety assessment, which must be supplemented with specific testing of the compound for any intended application. Researchers and drug development professionals must ensure that all appropriate safety measures are in place to minimize exposure and mitigate risks.

References

- 1. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. ecetoc.org [ecetoc.org]

- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Methaemoglobin formation by aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. lobachemie.com [lobachemie.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 14. oecd.org [oecd.org]

- 15. search.library.doc.gov [search.library.doc.gov]

- 16. researchgate.net [researchgate.net]

- 17. ec.europa.eu [ec.europa.eu]

N,N-Dimethyl-m-phenylenediamine Dihydrochloride: A Technical Profile of Physical Characteristics

For Immediate Release

This technical guide provides an in-depth analysis of the physical and chemical properties of N,N-Dimethyl-m-phenylenediamine dihydrochloride (CAS No: 3575-32-4). The information presented is curated for researchers, scientists, and professionals in drug development, offering a concise and data-driven overview of this compound's key physical attributes.

Physical Appearance and Form

This compound is typically encountered as a solid substance. Its physical form can be variable, appearing as a powder, crystals, crystalline powder, lumps, or even a fused solid.[1] The color of the compound is also subject to variation, generally ranging from white to off-white.[2] However, shades of cream, yellow, pale brown, blue, pink, pale gray, gray, beige, or purple have also been reported.[1][2]

This variability in color and form can be attributed to factors such as purity, manufacturing process, and storage conditions. It is important to note that the compound may discolor over time.

Physicochemical Properties

A summary of the key quantitative physical and chemical data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 209.12 g/mol | [3][4] |

| Melting Point | 217 °C (decomposes) | [4] |

| Solubility | Soluble in water (100 mg / 2 mL) | [4] |

| Appearance | Crystals, powder, crystalline powder, lumps, or fused solid | [1] |

| Color | White to cream, yellow, pale brown, blue, pink, gray, beige, or purple | [1][2] |

Experimental Protocols: Determination of Physical Properties

The characterization of the physical properties of a chemical compound like this compound follows established analytical chemistry protocols.

3.1 Visual Inspection: The form and color are determined by direct visual observation of the sample under controlled lighting conditions. Any variations in color or morphology are noted.

3.2 Melting Point Determination: A calibrated melting point apparatus is used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded. The observation of decomposition at the melting point is a critical characteristic.[4]

3.3 Solubility Testing: A predetermined mass of the compound is added to a specific volume of a solvent (e.g., 100 mg into 2 mL of water) at a constant temperature.[4] The mixture is agitated, and the dissolution is observed. Solubility is categorized based on the extent of dissolution (e.g., soluble, slightly soluble, insoluble).

The workflow for these characterization methods is outlined in the diagram below.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be worn when handling this chemical.[5][6] It is combustible and may form explosive dust mixtures in the air.[7]

Conclusion

This compound is a solid compound with a variable crystalline form and a wide range of potential colors, from white to purple. Its key physicochemical properties, such as a decomposition melting point of approximately 217 °C and good solubility in water, are critical for its handling and application in research and development. Adherence to standard safety protocols is mandatory when working with this compound.

References

- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. N,N-Dimethyl-m-phenylenediamine, Dihydrochloride [cymitquimica.com]

- 4. N,N-Dimethyl-1,3-phenylenediamine 99 3575-32-4 [sigmaaldrich.com]

- 5. fishersci.dk [fishersci.dk]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

The Genesis and Evolution of a Key Synthetic Intermediate: A Technical Guide to N,N-Dimethyl-p-phenylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the historical development and synthetic methodologies for N,N-Dimethyl-p-phenylenediamine dihydrochloride, a critical intermediate in the production of dyes, pharmaceuticals, and diagnostic reagents. This document offers a comprehensive overview of the evolution of its synthesis, presenting detailed experimental protocols and comparative data to inform contemporary research and development.

Historical Perspective: From Aniline Dyes to Modern Reagents

The journey of N,N-Dimethyl-p-phenylenediamine begins in the late 19th century, intertwined with the burgeoning synthetic dye industry. Initially synthesized as part of the broader exploration of aniline derivatives, its unique redox properties quickly became apparent. Casmir Wurster's discovery of tetramethylphenylenediamine and its facile oxidation to colored radical cations paved the way for understanding the similar behavior of N,N-Dimethyl-p-phenylenediamine, which can be oxidized to a deep red radical cation known as Wurster's Red.[1]

Early synthetic approaches were often centered around the modification of N,N-dimethylaniline, a readily available starting material. These methods, while foundational, were often plagued by low yields and significant waste generation. The evolution of synthetic organic chemistry in the 20th century brought forth more efficient and scalable methods, primarily shifting towards the use of p-nitroaniline derivatives. This transition marked a significant step towards the cost-effective and high-purity production required for its expanding applications, including its use as a photographic developer and in the synthesis of Methylene Blue.[2]

Synthetic Pathways: A Comparative Analysis

The synthesis of N,N-Dimethyl-p-phenylenediamine dihydrochloride has evolved through several key pathways, each with its own set of advantages and limitations. The two primary strategies involve either the nitrosation of N,N-dimethylaniline followed by reduction, or the substitution of a leaving group on a nitrobenzene ring with a dimethylamino group, followed by reduction of the nitro group.

The Classical Route: Nitrosation of N,N-Dimethylaniline

One of the earliest methods for preparing N,N-Dimethyl-p-phenylenediamine involves the nitrosation of N,N-dimethylaniline to form p-nitroso-N,N-dimethylaniline, which is then reduced to the desired diamine.

Logical Flow of the Nitrosation Route

References

Methodological & Application

N,N-Dimethyl-m-phenylenediamine Dihydrochloride: Applications and Protocols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-m-phenylenediamine dihydrochloride is a substituted aromatic diamine that serves as a versatile building block in organic synthesis. Its two amino groups, one primary and one tertiary, possess different reactivities, allowing for selective transformations. This property makes it a valuable precursor in the synthesis of a variety of organic molecules, including dyes, heterocyclic compounds, and other chemical intermediates. This document provides an overview of its applications and representative protocols for its use in organic synthesis.

Key Applications

The primary applications of this compound in organic synthesis are centered around the reactivity of its amino groups. These include:

-

Azo Dye Synthesis: The primary amino group can be diazotized and coupled with various aromatic compounds to form azo dyes. The dimethylamino group acts as a strong auxochrome, influencing the color of the resulting dye.

-

Heterocycle Synthesis: The diamine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form a range of heterocyclic structures.

-

Intermediate for Chemical Synthesis: It is used in the preparation of more complex molecules where a substituted aniline moiety is required.[1]

Data Presentation

While specific quantitative data for reactions involving this compound is not widely reported in publicly available literature, the following table provides representative data for analogous reactions involving similar phenylenediamines to illustrate typical reaction parameters.

| Starting Material | Reagent | Product Type | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Chloro-nitro-benzene | N,N-dimethylamine HCl | N,N-Dimethyl-4-nitroaniline | DMF | 2 | 99 | [2] |

| p-nitrochlorobenzene | N,N-dimethylamine HCl | N,N-Dimethyl-p-phenylenediamine | Toluene | 1 | Not specified | |

| N,N-dimethyl-4-nitro-aniline | Raney Nickel/H₂ | N,N-Dimethyl-p-phenylenediamine | Ethanol | 2 | Not specified | [2] |

| 4-chloroaniline | Sodium nitrite, HCl | Diazonium salt | Water/HCl | 0.5 | In situ | |

| Diazotized 4-chloroaniline | Schiff base of 2-Chloro-4-(diethylamino)benzaldehyde | Azo Dye | Aq. NaOH | 0.5 | Not specified |

Experimental Protocols

Due to a scarcity of detailed, publicly available protocols specifically utilizing this compound, the following are representative procedures for key reaction types in which it can be employed.

Protocol 1: Representative Azo Dye Synthesis via Diazotization and Coupling

This protocol outlines a general procedure for the synthesis of an azo dye. This compound can be used as the coupling component. For the purpose of this representative protocol, a generic diazotization of an aniline is described, followed by coupling.

Materials:

-

Aniline derivative (e.g., 4-chloroaniline)

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

Part A: Diazotization of an Aromatic Amine

-

In a 100 mL beaker, dissolve the chosen aniline derivative (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Stir for an additional 15 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

Part B: Azo Coupling

-

In a 250 mL beaker, dissolve this compound (0.01 mol) in 50 mL of distilled water and cool to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution with continuous, efficient stirring.

-

A colored precipitate of the azo dye should form.

-

Slowly add a 10% aqueous sodium hydroxide solution to the reaction mixture until it is slightly basic, which can enhance the coupling reaction.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete.

Part C: Isolation and Purification

-

Collect the crude azo dye by vacuum filtration.

-

Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

-

Dry the final product in a vacuum oven at 60-70 °C.

Protocol 2: Hypothetical Synthesis of a Benzodiazepine Derivative

Materials:

-

This compound

-

Acetylacetone (a β-diketone)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.01 mol) in ethanol (50 mL).

-

Add acetylacetone (0.01 mol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

References

Application Notes and Protocols for Peroxidase Activity Assay using N,N-Dimethyl-p-phenylenediamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide and other peroxides. The activity of these enzymes is crucial in a multitude of physiological and pathological processes, including immune responses, hormone biosynthesis, and the detoxification of reactive oxygen species (ROS). Consequently, the measurement of peroxidase activity is a valuable tool in various fields of biological research and drug development. N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) serves as an effective chromogenic substrate for peroxidases. In the presence of peroxidase and hydrogen peroxide, DMPD is oxidized to a stable, red-colored radical cation, allowing for a simple and sensitive colorimetric assay of enzyme activity.[1][2][3] This document provides a detailed protocol for the determination of peroxidase activity using DMPD, along with application notes relevant to cellular signaling and disease.

Principle of the Assay

The peroxidase-catalyzed oxidation of N,N-Dimethyl-p-phenylenediamine (DMPD) in the presence of hydrogen peroxide (H₂O₂) results in the formation of a colored product. The reaction mechanism involves the enzymatic breakdown of H₂O₂ by peroxidase, which in turn oxidizes DMPD. This oxidation produces a red semiquinone radical cation.[1][2][3] The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the peroxidase activity in the sample.

Application Notes

The measurement of peroxidase activity has significant applications in understanding cellular signaling pathways and the progression of various diseases. Peroxidases are key players in modulating the levels of reactive oxygen species (ROS), which act as second messengers in numerous signaling cascades.[4][5][6]

Redox Signaling and Disease:

An imbalance in ROS production and detoxification, often referred to as oxidative stress, is implicated in the pathogenesis of several diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5][7] Peroxidases, such as glutathione peroxidase and catalase, are central to the cellular antioxidant defense system that counteracts oxidative stress.[5][8] Therefore, assays for peroxidase activity can be employed to:

-

Assess Oxidative Stress Levels: A decrease in peroxidase activity may indicate a compromised antioxidant defense and increased oxidative stress.[5]

-

Monitor Disease Progression: Peroxidase levels can serve as biomarkers for various diseases. For instance, myeloperoxidase (MPO), a specific type of peroxidase found in neutrophils, is a well-established marker for inflammatory diseases and cardiovascular risk.

-

Evaluate Therapeutic Efficacy: The effect of antioxidant drug candidates on peroxidase activity can be monitored to assess their potential in mitigating oxidative stress-related conditions.

Inflammatory Signaling:

Peroxidases, particularly myeloperoxidase (MPO) released by neutrophils, play a critical role in the inflammatory response. MPO catalyzes the formation of hypochlorous acid (HOCl), a potent microbicidal agent. However, excessive MPO activity can also lead to tissue damage. The peroxidase assay can be utilized in immunology and inflammation research to study the role of peroxidases in inflammatory signaling pathways.

Experimental Protocols

Materials and Reagents

-

N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Potassium phosphate, monobasic (KH₂PO₄)

-

Potassium phosphate, dibasic (K₂HPO₄)

-

Peroxidase enzyme standard (e.g., Horseradish Peroxidase - HRP)

-

Distilled or deionized water

-

Spectrophotometer and cuvettes or a microplate reader

Preparation of Reagents

1. 100 mM Potassium Phosphate Buffer (pH 6.0)

-

Prepare a 100 mM solution of KH₂PO₄.

-

Prepare a 100 mM solution of K₂HPO₄.

-

To prepare 100 mL of buffer, mix the monobasic and dibasic solutions until the pH reaches 6.0. The approximate volumes are 87.7 mL of monobasic solution and 12.3 mL of dibasic solution. Adjust as necessary.

-

Store at 4°C.

2. 50 mM N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) Stock Solution

-

Dissolve 104.56 mg of DMPD in 10 mL of distilled water.

-

DMPD solutions can darken when exposed to air and light, so prepare this solution fresh and protect it from light.[3]

3. 10 mM Hydrogen Peroxide (H₂O₂) Stock Solution

-

Dilute 11.3 µL of 30% H₂O₂ in 10 mL of distilled water.

-

Prepare this solution fresh daily.

4. Peroxidase Standard Solutions

-

Prepare a stock solution of Horseradish Peroxidase (HRP) at a concentration of 1 mg/mL in 100 mM Potassium Phosphate Buffer (pH 6.0).

-

Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 to 1.0 µg/mL).

Assay Procedure

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by combining:

-

850 µL of 100 mM Potassium Phosphate Buffer (pH 6.0)

-

50 µL of 50 mM DMPD solution

-

50 µL of 10 mM H₂O₂ solution

-

-

Equilibrate: Incubate the reaction mixture at room temperature for 5 minutes.

-

Initiate the Reaction: Add 50 µL of the enzyme sample or standard to the reaction mixture.

-

Incubate: Incubate the reaction at room temperature for 10 minutes. The reaction time can be optimized depending on the enzyme activity.

-

Measure Absorbance: Measure the absorbance of the solution at 550 nm using a spectrophotometer. Use a blank containing all the reagents except the enzyme sample (add 50 µL of buffer instead).

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples and standards.

-

Plot a standard curve of absorbance versus peroxidase concentration.

-

Determine the peroxidase activity in the unknown samples by interpolating their absorbance values on the standard curve.

-

Data Presentation

The following table summarizes the key quantitative parameters for the peroxidase assay. Note that these values are based on a similar assay using p-phenylenediamine (PPD) and may need to be optimized for DMPD.

| Parameter | Recommended Value | Notes |

| Substrate | N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) | Prepare fresh and protect from light. |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Prepare fresh daily. |

| Buffer | 100 mM Potassium Phosphate | - |

| pH | 6.0 | Optimal pH may vary depending on the specific peroxidase. |

| Temperature | Room Temperature (~25°C) | Can be performed at 37°C for higher activity. |

| Wavelength | 550 nm | Corresponds to the absorbance maximum of the oxidized DMPD. |

| Incubation Time | 10 minutes | May need optimization based on enzyme concentration. |

Visualizations

Peroxidase Catalytic Cycle

Caption: The catalytic cycle of peroxidase showing the oxidation of DMPD.

Experimental Workflow

Caption: The experimental workflow for the peroxidase activity assay.

Peroxidase in Inflammatory Signaling

Caption: Role of Myeloperoxidase in neutrophil-mediated inflammation.

References

- 1. N,N-Dimethyl-p-phenylenediamine dihydrochloride [himedialabs.com]

- 2. thomassci.com [thomassci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Biochemical and Pathological Studies on Peroxidases –An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proveitsupplements.com [proveitsupplements.com]

- 6. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of peroxidases in the pathogenesis of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of glutathione peroxidase-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of N,N-dimethyl-p-phenylenediamine (DMPD) in Measuring Plasma Oxidative Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction